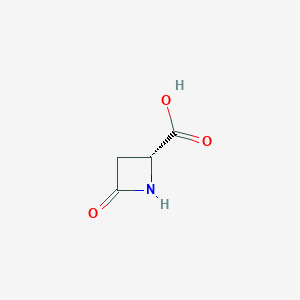

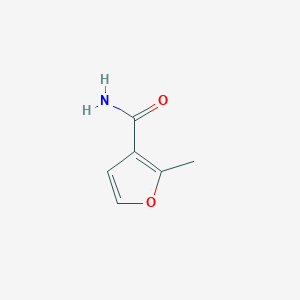

2-Methylfuran-3-carboxamide

Übersicht

Beschreibung

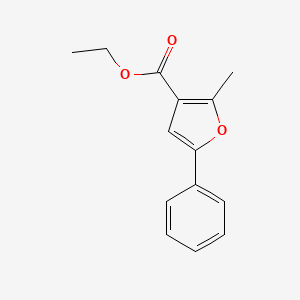

2-Methylfuran-3-carboxamide is a chemical compound with the molecular weight of 155.15 . It is also known as N-methoxy-N-methyl-3-furamide .

Synthesis Analysis

The synthesis of furan carboxamides, including 2-Methylfuran-3-carboxamide, can be achieved through various methods . For instance, one method involves the use of acyl chlorides and heterocyclic amine derivatives .Molecular Structure Analysis

The molecular structure of 2-Methylfuran-3-carboxamide has been characterized using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .Chemical Reactions Analysis

The unimolecular decomposition of 2-methylfuran is shown to proceed via hydrogen atom transfer reactions through singlet carbene intermediates which readily undergo ring opening to form collisionally stabilised acyclic C5H6O isomers before further decomposition to C1–C4 species . The fate of the primary abstraction product, 2-furanylmethyl radical, is shown to be thermal decomposition to the n-butadienyl radical and carbon monoxide through a series of ring opening and hydrogen atom transfer reactions .Physical And Chemical Properties Analysis

2-Methylfuran-3-carboxamide is a clear colorless liquid with an ethereal odor . It has a flash point of -22°F and is less dense than water and insoluble in water .Wissenschaftliche Forschungsanwendungen

Environmental Photochemistry

2-Methylfuran-3-carboxamide: serves as a model compound in environmental photochemistry to study the competition between singlet oxygen (1O_2) and triplet chromophoric dissolved organic matter (^3CDOM*). These reactive intermediates are responsible for the photodegradation of micropollutants in sunlit surface waters . The compound’s structure, featuring an electron-rich furan moiety and an anilide ring, allows researchers to investigate structure-reactivity relationships in photodegradation reactions .

Synthesis of Model Compounds

The chemical structure of 2-Methylfuran-3-carboxamide is inspired by fenfuram, a fungicide used in the 1980s. It is utilized in synthesizing model compounds to explore secondary degradation pathways and predict environmental half-lives of similar compounds .

Photodegradation Mechanism Studies

This compound is pivotal in understanding the intricacies of photodegradation mechanisms. It helps in predicting the extent of degradation induced by singlet oxygen, while also highlighting the complexity of triplet-induced reactivity due to the presence of repair mechanisms .

Reactivity Relationship Analysis

2-Methylfuran-3-carboxamide: is used to analyze the reactivity relationships involving singlet oxygen and triplet chromophoric dissolved organic matter. This analysis is crucial for environmental scientists to understand the degradation patterns of fungicides and related micropollutants .

Investigation of Dual-Mode Reactivity

The compound’s structure is beneficial for studying dual-mode reactivity molecules. It provides insights into how electron-rich heterocycles react with singlet oxygen, and how other functional groups respond to different reactive species depending on their electron density .

Antioxidant Quenching Experiments

In the field of biochemistry, 2-Methylfuran-3-carboxamide can be used in antioxidant quenching experiments to study the protective mechanisms against oxidative stress .

Synthesis of Furan-Containing Compounds

The compound is also involved in the synthesis of various furan-containing amides and esters. These synthesized compounds have applications ranging from pharmaceuticals to materials science .

Development of Fungicides

Although furan carboxamides like 2-Methylfuran-3-carboxamide are considered obsolete as fungicides, their simple and unique chemical structure makes them appealing for the development of new molecules with higher biological activity and broader action spectrum .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-methylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXBBUFJNINBPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444592 | |

| Record name | 2-methylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylfuran-3-carboxamide | |

CAS RN |

22727-22-6 | |

| Record name | 2-methylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide](/img/structure/B1311206.png)